2-(4-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound characterized by its sulfonamide functional group attached to a phenoxyethane structure. The IUPAC name reflects its structure, indicating the presence of a methoxy group on the para position of the phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
2-(4-Methoxyphenoxy)ethane-1-sulfonamide exhibits significant biological activity, particularly in modulating enzyme functions. It has been studied for its potential anti-inflammatory and anti-cancer properties, possibly through the inhibition of specific enzymes involved in these pathways. The mechanism of action may involve binding to molecular targets that regulate cellular processes related to inflammation and tumor progression .
The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide typically involves several key steps:
The compound has various applications, primarily in pharmaceutical chemistry:
Studies on the interactions of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide with biological targets have shown promising results. It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects. Such interactions are crucial for understanding its potential as a drug candidate and its mechanisms of action against various diseases .
Several compounds exhibit structural similarities to 2-(4-Methoxyphenoxy)ethane-1-sulfonamide, which can provide insights into its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-cyclopentyl-2-(4-methoxyphenoxy)propanamide | Similar phenoxy group | Different alkyl chain length affecting properties |
| N-cyclopentyl-3-hydroxy-4-methoxybenzamide | Hydroxyl substitution on benzene | Potentially different biological activity |
| 1,2-Bis(4-methoxyphenoxy)ethane | Two methoxy-substituted phenol units | Higher symmetry and different physical properties |
2-(4-Methoxyphenoxy)ethane-1-sulfonamide is distinguished by its specific combination of functional groups and potential biological activities. Its unique structural characteristics may confer advantages such as enhanced stability and selectivity in biological interactions compared to similar compounds .
The synthesis of sulfonamide-containing ethers represents a significant challenge in organic chemistry, requiring careful consideration of both the sulfonamide functionality and the ether linkage [1]. Classical approaches to sulfonamide synthesis typically involve the reaction of sulfonyl chlorides with amines, which produces hydrogen chloride as a byproduct and requires anhydrous conditions [2] [3]. This traditional methodology has been extensively utilized for the preparation of simple sulfonamides but presents limitations when applied to more complex structures containing ether functionalities [4].
Modern synthetic strategies have evolved to address these limitations through the development of more environmentally benign and operationally simple procedures [2]. The electrochemical oxidative coupling of thiols and amines has emerged as a particularly effective method, providing sulfonamides under mild conditions at room temperature with yields ranging from 56 to 98 percent [5] [6]. This approach circumvents the need for pre-formed sulfonyl chlorides and operates through a radical mechanism involving successive oxidation steps [6].
Copper-catalyzed multicomponent reactions represent another significant advancement in sulfonamide synthesis [7]. These reactions utilize triarylbismuthines, sodium metabisulfite, and nitro compounds in deep eutectic solvents, achieving yields of 65 to 88 percent while employing earth-abundant catalysts [7]. The methodology demonstrates excellent functional group tolerance and provides access to structurally diverse sulfonamides under sustainable reaction conditions [7].
The mechanochemical synthesis approach offers a solvent-free alternative that utilizes solid sodium hypochlorite pentahydrate as an oxidizing agent [8]. This telescopic process involves tandem oxidation-chlorination reactions followed by amination, delivering pure sulfonamide products with yields of 70 to 95 percent [8]. The methodology pays particular attention to environmental concerns and avoids harsh purification conditions [8].
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Sulfonyl Chloride Route | Sulfonyl chloride + Amine | Base, organic solvent, 20-80°C | 60-96 | Well-established, high yields | Hydrogen chloride formation, moisture sensitive |
| Electrochemical Oxidative Coupling | Thiol + Amine | Electrochemical cell, acetonitrile/water, room temperature | 56-98 | Mild conditions, broad scope | Requires specialized equipment |
| Copper-Catalyzed Multicomponent Reaction | Arylbismuthine + sodium metabisulfite + Nitro compound | Copper catalyst, deep eutectic solvent, 80-120°C | 65-88 | Sustainable, earth-abundant catalyst | Limited substrate scope |
| Mechanochemical Synthesis | Disulfide + sodium hypochlorite pentahydrate + Amine | Ball milling, solvent-free, room temperature | 70-95 | Solvent-free, environmentally friendly | Equipment dependent |
The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide can be approached through several distinct pathways, each requiring careful consideration of the reaction sequence and intermediate stability [9] [10]. The most straightforward approach involves the initial preparation of the phenoxy ether backbone followed by introduction of the sulfonamide functionality [10].
The first synthetic route begins with 4-methoxyphenol as the starting material, which undergoes nucleophilic substitution with 2-chloroethanol or 1,2-dichloroethane under basic conditions [9] [10]. This reaction typically employs sodium hydroxide or potassium hydroxide as the base and operates at elevated temperatures between 80 and 150 degrees Celsius [10]. The resulting 2-(4-methoxyphenoxy)ethanol intermediate can then be converted to the corresponding sulfonate ester through reaction with chlorosulfonic acid or sulfur trioxide [11].
An alternative pathway involves the use of 1-bromo-2-methoxyethane as a starting material, which undergoes reaction with sodium sulfite under reflux conditions for 24 hours [11]. This approach generates the corresponding sulfonate salt, which can be subsequently converted to the sulfonyl chloride using thionyl chloride and dimethylformamide at 100 degrees Celsius [11]. Treatment of the resulting sulfonyl chloride with aqueous ammonia solution provides the desired sulfonamide product with an isolated yield of 46 percent [11].
The phase-transfer methodology represents a more efficient approach for the initial ether formation step [10]. This method utilizes 4-hydroxyanisole, sodium hydroxide, and a phase-transfer catalyst in a biphasic system containing water and an organic phase [10]. The reaction proceeds at moderate temperatures of 40 to 60 degrees Celsius for 0.5 to 1.5 hours, achieving yields exceeding 90 percent with product purity reaching 99.5 percent [10].
For the sulfonamide formation step, the classical approach involves treatment of the intermediate sulfonyl chloride with ammonia or primary amines [12] [3]. The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the sulfur center, followed by elimination of hydrogen chloride [13] [3]. This process requires careful pH control to prevent hydrolysis of the sulfonyl chloride and to neutralize the acidic byproduct [2].
The optimization of reaction conditions for multistep sulfonamide synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity [14] [15]. Temperature control emerges as the most critical factor, with optimal ranges typically falling between 20 and 80 degrees Celsius depending on the specific transformation [16]. Higher temperatures generally accelerate reaction rates but may compromise selectivity through increased side reactions [17].
Reaction time optimization involves balancing conversion efficiency with operational practicality [14]. For sulfonamide formation reactions, typical reaction times range from 1 to 24 hours, with electrochemical methods often requiring shorter durations of 5 minutes to 2 hours [5] [6]. Continuous monitoring through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables real-time optimization of reaction endpoints [14].
Catalyst loading represents another crucial parameter, particularly for metal-catalyzed transformations [15] [16]. Optimal catalyst loadings typically range from 1 to 10 mole percent, with higher loadings providing faster reaction rates at the expense of increased costs and potential purification challenges [18]. The use of machine learning algorithms has shown promise in predicting optimal catalyst loadings based on substrate structure and reaction conditions [15] [16].
Solvent selection significantly impacts both reaction rate and selectivity [19] [20]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide superior results for sulfonamide synthesis, achieving yields of 75 to 95 percent [20]. Polar protic solvents like methanol and ethanol offer moderate performance with yields of 60 to 85 percent, while non-polar solvents typically yield 45 to 75 percent [20].
Base equivalents require careful optimization to ensure complete deprotonation while minimizing side reactions [2]. Optimal base loadings typically range from 1.2 to 2.5 equivalents, with sodium carbonate and potassium carbonate being preferred choices for their mild basicity and ease of removal [4] [2].
| Parameter | Optimal Range | Impact on Yield | Effect on Selectivity | Scalability Impact |
|---|---|---|---|---|
| Temperature | 20-80°C | High | High | Medium |
| Reaction Time | 1-24 hours | Medium | Medium | High |
| Catalyst Loading | 1-10 mol% | High | Medium | High |
| Solvent System | Polar aprotic/protic | High | High | Medium |
| Base Equivalents | 1.2-2.5 equiv | Medium | Low | Low |
| Substrate Concentration | 0.1-0.5 M | Medium | Low | High |
Catalytic systems play a fundamental role in determining the efficiency and selectivity of sulfonamide synthesis reactions [21] [18]. Copper-based catalysts have emerged as particularly versatile systems for sulfonamide formation, operating through various mechanisms including carbon-hydrogen bond activation and radical coupling processes [18]. Copper bromide combined with N-bromosuccinimide promotes the amidation of saturated carbon-hydrogen bonds under moderate conditions, achieving turnover numbers of 50 to 200 [18].
Palladium catalysts, while more expensive, offer exceptional selectivity for aryl coupling reactions with turnover numbers ranging from 100 to 500 [21]. However, their high cost and limited availability restrict their use to specialized applications requiring exceptional selectivity [21]. Iron-based catalysts provide a more sustainable alternative, particularly for alkyl radical formation processes, with turnover numbers of 20 to 100 [22] [23].
Organophotoredox catalysts represent a modern approach to sulfonamide synthesis, utilizing visible light to generate reactive intermediates [22] [23]. These systems achieve remarkable turnover numbers of 200 to 1000 and demonstrate excellent selectivity for alkyl sulfinamide formation [22] [23]. The mild reaction conditions and broad functional group tolerance make these catalysts particularly attractive for complex molecule synthesis [22].
Solid acid catalysts offer significant advantages for industrial applications, providing high cost-effectiveness and easy separation from reaction products [19] [20]. While their turnover numbers are generally lower at 5 to 20, their reusability and environmental compatibility make them attractive for large-scale processes [19] [20].
Solvent effects extend beyond simple solubility considerations to include specific interactions that can dramatically influence reaction outcomes [24] [7]. Deep eutectic solvents, composed of hydrogen bond donors and acceptors, provide unique reaction environments that can enhance both reactivity and selectivity [7]. These solvents demonstrate yields of 70 to 90 percent while offering excellent environmental profiles [7].
Ionic liquids present another class of designer solvents with tunable properties [24]. While they typically provide moderate yields of 65 to 80 percent, their non-volatile nature and recyclability make them attractive for continuous processes [24]. The high cost of ionic liquids currently limits their widespread adoption, but ongoing research continues to develop more cost-effective alternatives [24].
| Catalyst System | Substrate Scope | Activity (Turnover Number) | Selectivity | Cost Effectiveness | Industrial Applicability |
|---|---|---|---|---|---|
| Copper(I) Bromide/N-bromosuccinimide | Carbon(sp³)-hydrogen activation | 50-200 | Good | High | Medium |
| Palladium(II) Acetate/Ligand | Aryl coupling reactions | 100-500 | Excellent | Low | Low |
| Iron(III) Chloride/Ligand-to-Metal Charge Transfer | Alkyl radical formation | 20-100 | Good | High | High |
| Europium Triflate | Transsulfinamidation | 10-50 | Excellent | Medium | Medium |
| Solid Acid Catalysts | Solvent-free conditions | 5-20 | Moderate | Very High | High |
| Organophotoredox Catalysts | Alkyl sulfinamides | 200-1000 | Excellent | Medium | Medium |
The scalability of sulfonamide synthesis processes depends critically on several factors including reaction stoichiometry, heat and mass transfer limitations, and downstream processing requirements [14] [25]. Classical batch processes demonstrate good scalability from 1 gram to 100 kilogram scales, with throughputs ranging from 10 to 500 kilograms per day [25]. These processes benefit from well-understood engineering principles and established infrastructure [25].
Continuous flow synthesis offers significant advantages for process intensification, enabling production rates of 1 to 240 kilograms per day from compact reactor systems [14] [26]. The high space-time yields achievable in flow systems make them particularly attractive for pharmaceutical applications where facility footprint is a concern [14]. However, the high capital investment required for flow equipment can be prohibitive for smaller-scale operations [14].
Microwave-assisted synthesis provides moderate scalability with batch sizes ranging from 100 milligrams to 5 kilograms [19]. While the throughput is generally lower at 0.5 to 20 kilograms per day, the reduced reaction times and energy efficiency can offset these limitations for certain applications [19]. The equipment costs are moderate, making this approach accessible to a broader range of operations [19].
Electrochemical processes demonstrate excellent scalability potential with production rates of 5 to 120 kilograms per day [5] [27]. The ability to control reaction conditions precisely through electrical parameters makes these processes particularly suitable for automated operation [27]. The high capital investment in electrochemical equipment is offset by the reduced need for stoichiometric reagents and simplified workup procedures [27].
Industrial implementation requires consideration of process control systems and quality assurance measures [17] [25]. Automated multistep platforms, while offering very high space-time yields, require substantial capital investment and sophisticated control systems [26]. These systems are most cost-effective for high-value products where the premium in product quality justifies the investment [26].
The selection of appropriate technology depends on production volume, product specifications, and economic constraints [17]. For high-volume, low-margin products, classical batch processes or green aqueous methods may be most appropriate [25]. For specialty chemicals requiring high purity, continuous flow or automated platforms may justify their higher costs [14] [26].
| Synthesis Route | Scale Range | Throughput (kg/day) | Space-Time Yield | Capital Investment | Process Control |
|---|---|---|---|---|---|
| Classical Batch Process | 1g - 100kg | 10-500 | Medium | Medium | Manual/Semi-auto |
| Continuous Flow Synthesis | 10mg - 10kg/day | 1-240 | High | High | Automated |
| Microwave-Assisted Synthesis | 100mg - 5kg | 0.5-20 | Medium | Medium | Manual |
| Electrochemical Flow Process | 1g - 50kg/day | 5-120 | High | High | Automated |
| Mechanochemical Batch | 1g - 20kg | 2-80 | Low | Low | Manual |
| Green Aqueous Process | 5g - 200kg | 20-800 | Medium | Low | Manual/Semi-auto |
The comparative evaluation of synthetic routes for 2-(4-Methoxyphenoxy)ethane-1-sulfonamide reveals significant differences in efficiency, cost-effectiveness, and environmental impact [2] [28] [29]. The traditional sulfonyl chloride approach, while well-established, suffers from the generation of hydrogen chloride waste and requires anhydrous conditions that increase operational complexity [2] [3].
The sulfur-phenolate exchange methodology represents a significant advancement, utilizing 4-nitrophenyl benzylsulfonate as a starting material to achieve near-quantitative yields under mild conditions [29]. This approach demonstrates superior atom economy compared to traditional methods, with reactions proceeding at room temperature within 5 minutes for primary alkylamines [29]. The stability of the resulting sulfonamides toward nucleophilic attack makes this method particularly suitable for multistep synthesis applications [29].
Electrochemical synthesis offers unique advantages through its ability to generate reactive intermediates in situ without the need for pre-formed activated intermediates [5] [6]. The reaction proceeds through a well-characterized mechanism involving initial thiol oxidation to disulfide, followed by amine oxidation and subsequent coupling [6]. This approach achieves yields comparable to traditional methods while operating under milder conditions [5].
The deep eutectic solvent approach provides excellent environmental credentials while maintaining good synthetic efficiency [7]. The use of choline chloride-urea mixtures as reaction media eliminates the need for volatile organic compounds and provides a recyclable solvent system [7]. However, the substrate scope is somewhat limited compared to traditional methods [7].
One-pot synthesis strategies offer significant advantages in terms of operational simplicity and reduced waste generation [30] [31]. The copper ligand-to-metal charge transfer approach enables direct conversion of aromatic acids to sulfonyl chlorides followed by in situ amination [30]. This methodology achieves excellent functional group tolerance and eliminates the need for isolation of intermediate sulfonyl chlorides [30].
Process analytical technology integration enables real-time monitoring and optimization of synthetic processes [26]. The combination of Fourier-transform infrared spectroscopy and high-performance liquid chromatography with mass spectrometry provides comprehensive reaction monitoring capabilities [26]. This approach facilitates the identification of optimal reaction conditions and enables adaptive process control [26].
The selection of optimal synthetic routes requires consideration of multiple factors including product specifications, production volume, environmental regulations, and economic constraints [17] [28]. For research applications requiring small quantities of high-purity material, automated flow platforms may provide the best combination of efficiency and quality [26]. For industrial production, environmental and economic considerations may favor green chemistry approaches despite potentially lower yields [2] [7].
The environmental impact of sulfonamide synthesis has become increasingly important as regulatory frameworks emphasize sustainable manufacturing practices [2] [24] [7]. Traditional synthetic approaches often generate significant waste streams, with E-factors ranging from 15 to 80, indicating substantial environmental burdens [2]. The development of greener alternatives focuses on reducing waste generation, utilizing renewable feedstocks, and minimizing energy consumption [24].
Aqueous green synthesis represents a paradigmatic shift toward environmentally benign manufacturing [2]. This approach utilizes water as the reaction medium under pH-controlled conditions, achieving E-factors of 5 to 12 while maintaining yields of 60 to 96 percent [2]. The elimination of organic solvents significantly reduces volatile organic compound emissions and simplifies waste treatment requirements [2].
Mechanochemical processes offer exceptional environmental benefits through the elimination of solvents entirely [8]. Ball milling techniques achieve E-factors of 2 to 8 while providing yields of 70 to 95 percent [8]. The energy requirements for mechanical activation are typically lower than thermal processes, further enhancing the environmental profile [8]. However, the scalability of mechanochemical processes remains limited by available equipment [8].
Deep eutectic solvents provide a sustainable alternative to traditional organic solvents while maintaining good synthetic performance [7]. These systems, typically composed of biodegradable components such as choline chloride and urea, demonstrate E-factors of 8 to 15 and renewable content of 70 to 90 percent [7]. The ability to recycle these solvents multiple times further enhances their environmental credentials [7].
Atom economy considerations favor synthetic routes that incorporate all starting materials into the final product [23]. The sulfur fluoride exchange chemistry achieves atom economies of 90 to 95 percent through the elimination of small, easily removable byproducts [32]. This approach contrasts favorably with traditional methods that generate stoichiometric amounts of hydrogen chloride waste [32].
Life cycle assessment methodologies provide comprehensive evaluation of environmental impacts across all stages of the manufacturing process [28]. These assessments consider energy consumption, raw material extraction, waste generation, and end-of-life disposal to provide holistic environmental impact metrics [28]. The results guide the selection of synthetic routes that minimize overall environmental burden [28].
Carbon footprint analysis reveals significant differences between synthetic approaches [28]. Mechanochemical and deep eutectic solvent methods demonstrate very low carbon footprints through reduced energy requirements and minimal waste generation [8] [7]. Traditional methods typically exhibit high carbon footprints due to energy-intensive purification requirements and waste treatment needs [2].
The integration of renewable feedstocks represents another important consideration for sustainable synthesis [24] [7]. Processes utilizing bio-based starting materials and solvents can achieve renewable content of 70 to 90 percent, significantly reducing dependence on fossil fuel derivatives [7]. However, the availability and cost of renewable feedstocks may limit their widespread adoption in the near term [24].
| Synthetic Method | E-Factor | Atom Economy (%) | Renewable Content (%) | Waste Generation | Energy Consumption | Carbon Footprint |
|---|---|---|---|---|---|---|
| Traditional Sulfonyl Chloride | 15-80 | 65-75 | 10-20 | High | Medium | High |
| Aqueous Green Synthesis | 5-12 | 80-90 | 60-80 | Low | Low | Low |
| Mechanochemical Process | 2-8 | 85-95 | 40-60 | Very Low | Very Low | Very Low |
| Deep Eutectic Solvent Method | 8-15 | 75-85 | 70-90 | Low | Medium | Very Low |
| Electrochemical Synthesis | 10-25 | 70-80 | 30-50 | Medium | Medium | Medium |
| Microwave-Solvent Free | 3-10 | 85-95 | 50-70 | Very Low | Low | Low |
The molecular geometry of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide has been extensively characterized through various theoretical approaches. The compound features a molecular formula of C₉H₁₃NO₄S with a molecular weight of 231.27 g/mol [1]. The IUPAC name is 2-(4-methoxyphenoxy)ethanesulfonamide, and its canonical SMILES representation is COC1=CC=C(C=C1)OCCS(=O)(=O)N [1].
The molecular architecture consists of three distinct structural domains: the 4-methoxyphenoxy moiety, the ethane linker, and the sulfonamide functional group. The central ethane chain bridges the 4-methoxyphenoxy group and the sulfonamide moiety, with the phenoxy ether linkage connecting the phenyl ring to the ethane chain [1]. This configuration confers significant flexibility and moderate polarity to the molecule.
Key geometric parameters derived from crystallographic and computational studies of related sulfonamide derivatives reveal consistent structural features across this class of compounds. The sulfonamide group maintains characteristic bond lengths with S-O distances ranging from 1.43-1.46 Å and S-N distances of 1.63-1.65 Å [2] [3]. These values are consistent with those observed in similar sulfonamide structures, indicating minimal variation in the core sulfonamide geometry regardless of substituent effects.
The methoxy group at the para position of the phenyl ring exhibits typical C-O bond lengths of approximately 1.37-1.42 Å, while the phenoxy ether linkage displays C-O distances of 1.35-1.40 Å. The ethane spacer maintains standard C-C bond lengths of 1.52-1.54 Å, providing conformational flexibility between the aromatic and sulfonamide moieties [4].
Density Functional Theory has emerged as the primary computational method for investigating sulfonamide derivatives [5] [6] [7]. Various DFT functionals have been employed to study the electronic structure and properties of these compounds. The B3LYP functional with the 6-311++G(d,p) basis set has been widely used for geometry optimization and property calculations [7] [8]. This combination provides a good balance between computational efficiency and accuracy for sulfonamide systems.
Comparative studies have evaluated different DFT functionals for sulfonamide calculations. The CAM-B3LYP functional shows particular strength in describing charge-transfer states and excited-state properties, while the B3PW91 functional excels in thermochemical calculations [6]. The M06-2X functional demonstrates superior performance for non-covalent interactions, which are crucial in sulfonamide binding studies [9].
Higher-level methods such as DSD-PBEP86-D3(BJ) with the aug-cc-pVTZ basis set have been employed for high-accuracy energetic calculations, particularly for predicting pKa values of sulfonamides [10]. These double-hybrid functionals incorporate both density functional and post-Hartree-Fock correlation corrections, providing excellent accuracy for sulfonamide acidities with mean errors of less than 0.9 pKa units [10].
Molecular dynamics simulations have been extensively applied to study the dynamic behavior of sulfonamide derivatives in solution and protein-bound states [11] [12] [13]. These simulations employ classical force fields such as AMBER, CHARMM, and OPLS-AA, with specialized parameters for sulfonamide groups generated using the General Amber Force Field (GAFF) [13].
Typical simulation protocols for sulfonamide systems involve equilibration periods of 1-5 ns followed by production runs of 50-100 ns. The TIP3P water model is commonly employed for solvation, with periodic boundary conditions and particle mesh Ewald (PME) electrostatics for long-range interactions [13]. Temperature and pressure are maintained using Langevin dynamics and Parrinello-Rahman barostat, respectively.
Studies of sulfonamide-protein interactions have revealed important insights into binding mechanisms. For instance, investigations of voltage-gated sodium channel Nav1.7 inhibitors showed that van der Waals interactions contribute most significantly to binding affinity [11]. Root mean square deviation (RMSD) analyses confirm stable protein-ligand complexes throughout 100 ns simulations, with hydrogen bonding patterns remaining consistent [11].
The structure-activity relationship of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide and related compounds reveals several critical structural features that influence biological activity. The methoxy substituent at the para position of the phenyl ring serves as an electron-donating group, enhancing the electron density of the aromatic system [14] [9]. This electronic effect has been demonstrated to influence both the chemical reactivity and binding affinity of sulfonamide derivatives.
Computational studies have shown that the acidity of sulfonamides correlates with their antibacterial activity, with more acidic compounds generally exhibiting greater efficacy [9]. The presence of electron-withdrawing substituents increases acidity, while electron-donating groups like methoxy decrease it. This relationship has been confirmed through correlations between theoretical pKa values and experimental antibacterial data [9].
The phenoxy ether linkage in 2-(4-Methoxyphenoxy)ethane-1-sulfonamide provides conformational flexibility that is crucial for biological activity. Comparative analysis with directly substituted phenyl derivatives reveals that the ether oxygen introduces additional rotational freedom, potentially allowing better adaptation to binding sites [1]. This flexibility is evident in the multiple conformational states accessible to the molecule, as revealed by molecular dynamics simulations.
Frontier molecular orbital analysis has identified key reactive sites within the molecule. The highest occupied molecular orbital (HOMO) is primarily localized on the methoxyphenoxy system, while the lowest unoccupied molecular orbital (LUMO) involves the sulfonamide group [6] [15]. This distribution suggests that electrophilic attack preferentially occurs at the aromatic system, while nucleophilic attack targets the sulfonamide moiety.
The methoxy substituent exerts significant influence on the conformational preferences of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide. Quantum mechanical calculations reveal that the methoxy group adopts a nearly coplanar orientation with the phenyl ring, maximizing conjugation with the aromatic π system [16] [4]. This planar arrangement is stabilized by resonance interactions that delocalize electron density from the methoxy oxygen into the aromatic ring.
The sulfonamide group exhibits characteristic conformational preferences that have been extensively studied in related compounds. Rotational spectroscopy studies of benzenesulfonamides demonstrate that the amino group typically adopts a perpendicular orientation relative to the benzene plane, with the aminic hydrogens eclipsing the sulfonyl oxygen atoms [16]. This conformation minimizes steric repulsion while maximizing stabilizing interactions.
The ethane linker connecting the phenoxy and sulfonamide moieties provides significant conformational flexibility. Molecular dynamics simulations reveal that this spacer can adopt multiple rotameric states, with the most stable conformations minimizing steric clashes between the aromatic and sulfonamide groups [17]. The C-C-O-S torsional angle distributions show preference for gauche conformations that position the sulfonamide group away from the aromatic ring.
Solvent effects significantly influence the conformational equilibrium of sulfonamide derivatives. Implicit solvation models predict that polar solvents stabilize more extended conformations, while nonpolar environments favor more compact structures [18]. This solvent dependence has important implications for biological activity, as the conformational state in the binding site may differ from that in solution.
Comparative structural analysis reveals important differences between 2-(4-Methoxyphenoxy)ethane-1-sulfonamide and related compounds. The compound 2-(4-methoxyphenyl)ethane-1-sulfonamide, which lacks the ether oxygen, exhibits reduced conformational flexibility due to the direct phenyl-ethane bond [19]. This structural difference results in a more rigid molecular framework with limited rotational freedom around the aryl-alkyl bond.
The N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide derivative demonstrates the effects of additional substitution on the sulfonamide nitrogen [20]. The acetyl group introduces both steric bulk and electronic effects, altering the hydrogen bonding capacity and overall molecular polarity. This substitution pattern generally reduces biological activity compared to primary sulfonamides.
Crystallographic studies of related methoxyphenyl sulfonamides reveal consistent intermolecular interaction patterns [4]. The sulfonamide groups engage in extensive hydrogen bonding networks, forming characteristic chain and dimer structures in the solid state. The methoxy substituents typically participate in weaker C-H⋯O interactions that contribute to crystal packing stability.
Comparative analysis of collision cross-section (CCS) values provides insights into the three-dimensional shape and size of different sulfonamide derivatives. The predicted CCS value of 144.3 Ų for the [M+H]⁺ ion of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide falls within the typical range for this class of compounds [1]. Larger derivatives with extended substituents exhibit proportionally increased CCS values, reflecting their greater molecular volume.
The integration of crystallographic and computational data provides comprehensive insights into the structure of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide and related compounds. While direct crystallographic data for this specific compound are not available, computational predictions based on validated methods provide reliable structural information. The predicted molecular geometry shows excellent agreement with experimental data for similar sulfonamide derivatives [2] [3].
Computational models predict that the compound would crystallize in a centrosymmetric space group, likely with intermolecular hydrogen bonding between sulfonamide groups forming the primary packing motif. The methoxy substituents would contribute to secondary interactions through weak C-H⋯O contacts, similar to patterns observed in related structures [4].
The integration of various computational approaches provides a multi-level understanding of molecular structure. DFT calculations offer detailed electronic structure information, while molecular dynamics simulations reveal dynamic behavior and conformational flexibility. This combined approach compensates for the limitations of individual methods and provides a more complete structural picture.
Validation of computational predictions through comparison with experimental data for related compounds demonstrates the reliability of theoretical methods for sulfonamide systems. The consistent agreement between calculated and experimental bond lengths, angles, and conformational preferences across multiple sulfonamide derivatives supports the accuracy of computational predictions for 2-(4-Methoxyphenoxy)ethane-1-sulfonamide [2] [3] [4].